2-(4-(Difluoromethyl)phenyl)-4-methylthiazole-5-carboxylic acid
Description
2-(4-(Difluoromethyl)phenyl)-4-methylthiazole-5-carboxylic acid is a thiazole-based compound featuring a difluoromethyl-substituted phenyl ring at the 2-position and a carboxylic acid group at the 5-position of the thiazole core. This structure combines the electron-withdrawing effects of the difluoromethyl group with the hydrogen-bonding capacity of the carboxylic acid, making it a candidate for applications in medicinal chemistry, particularly in enzyme inhibition or antimicrobial activity .
Properties
IUPAC Name |
2-[4-(difluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2NO2S/c1-6-9(12(16)17)18-11(15-6)8-4-2-7(3-5-8)10(13)14/h2-5,10H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWYWKWPBBTQOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)C(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Difluoromethyl)phenyl)-4-methylthiazole-5-carboxylic acid typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide or through the use of difluorocarbene precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the difluoromethyl group, potentially converting it to a methyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Methyl-substituted thiazole derivatives.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
Scientific Research Applications
The compound 2-(4-(Difluoromethyl)phenyl)-4-methylthiazole-5-carboxylic acid is a thiazole derivative that has garnered attention in various scientific research applications, particularly in medicinal chemistry, pharmacology, and material science. This article explores its applications, supported by comprehensive data and case studies.
Medicinal Chemistry
The compound's structure suggests potential biological activity, particularly in the treatment of metabolic disorders and inflammatory diseases. Thiazole derivatives have been shown to possess anti-inflammatory, antioxidant, and antidiabetic properties.
Case Study: Antidiabetic Effects
A study on similar thiazole compounds indicated that they could ameliorate insulin sensitivity and hyperlipidaemia in diabetic models. The compound demonstrated significant reductions in serum glucose levels and improvements in lipid profiles when administered to diabetic rats, suggesting its potential as a therapeutic candidate for Type 2 diabetes management .
Anticancer Activity
Research has indicated that thiazole derivatives exhibit significant anticancer properties through mechanisms such as apoptosis induction and inhibition of cancer cell proliferation.
Case Study: Antitumor Activity
In vitro studies showed that thiazole compounds could effectively inhibit the growth of various cancer cell lines, including breast and ovarian cancers. The presence of difluoromethyl groups enhances the binding affinity to cancer-related targets, leading to improved efficacy against tumor cells.
Anti-inflammatory Properties
The compound has been investigated for its ability to modulate inflammatory responses, which is crucial in diseases like arthritis and other chronic inflammatory conditions.
Case Study: Inhibition of Inflammatory Cytokines
In animal models, administration of thiazole derivatives resulted in reduced levels of pro-inflammatory cytokines, suggesting a protective effect against inflammation-induced damage .
Material Science
Thiazole compounds are also explored for their applications in materials science due to their unique electronic properties. They can be incorporated into polymers or used as ligands in coordination chemistry.
| Activity | Effect | Study Type |
|---|---|---|
| Antidiabetic | Reduced serum glucose | In vivo study |
| Anticancer | Inhibition of cancer cell proliferation | In vitro study |
| Anti-inflammatory | Decreased pro-inflammatory cytokines | Animal model study |
Structure-Activity Relationship (SAR)
| Modification | Effect on Activity |
|---|---|
| Addition of difluoromethyl | Increased binding affinity |
| Variations in phenyl group | Altered biological activity |
Mechanism of Action
The mechanism of action of 2-(4-(Difluoromethyl)phenyl)-4-methylthiazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The difluoromethyl group can influence the compound’s binding affinity and selectivity through electronic and steric effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
Chlorophenyl Analog
- Compound : 2-(4-Chlorophenyl)-4-methylthiazole-5-carboxylic acid (2a)
- Synthesis : Prepared via cyclization and hydrolysis of substituted thiobenzamide, followed by condensation with phenylhydrazines .
- Key Differences :
- Applications : Demonstrated antifungal activity against Candida albicans (MIC: 8 µg/mL), weaker than trifluoromethyl analogs .
Trifluoromethylphenyl Analog
- Compound : 4-Methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylic acid (2b)
- Synthesis : Similar to 2a but starting with trifluoromethyl-substituted thiobenzamide .
- Key Differences :
- Applications: Used as an intermediate in synthesizing histone deacetylase (HDAC) inhibitors, with IC50 values in the nanomolar range .
Biphenyl and Methoxy-Substituted Analogs
- Compound : Methyl 2-([1,1'-biphenyl]-4-carboxamido)-4-phenylthiazole-5-carboxylate (12c)
- Key Differences :
Functional Group Modifications
Febuxostat (Xanthine Oxidase Inhibitor)
- Compound: 2-(3-Cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid
- Key Differences: The cyano (-CN) and isobutoxy (-O-iBu) groups enhance specificity for xanthine oxidase (Ki: 0.6 nM) . Higher oral bioavailability (Tmax: 1–2 hours) compared to difluoromethyl analogs due to improved solubility .
Amino-Linked Derivatives
- Compound: 5-Methyl-2-(3-trifluoromethylphenylamino)-thiazole-4-carboxylic acid
- Lower logP (~2.9) compared to difluoromethyl analogs increases aqueous solubility .
Biological Activity
2-(4-(Difluoromethyl)phenyl)-4-methylthiazole-5-carboxylic acid is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C12H10F2N2O2S
- Molecular Weight : 270.28 g/mol
- CAS Number : 1550569-16-8
Biological Activities
The biological activity of this compound has been studied in various contexts, primarily focusing on its anticancer and antimicrobial properties.
Anticancer Activity
Recent studies indicate that thiazole derivatives, including the compound , exhibit significant anticancer activity. The mechanism of action is often linked to their ability to induce apoptosis in cancer cells and inhibit cell proliferation.
- Cell Lines Tested : Various studies have tested the compound against different cancer cell lines, including MCF-7 (breast cancer) and A-431 (skin cancer).
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 1.61 | Apoptosis induction, G1/S phase arrest |
| A-431 | 1.98 | Inhibition of cell migration and proliferation |
The compound has shown a marked decrease in the proportion of cells in the G0/G1 phase and an increase in the pre-G1 phase, indicating its potential to induce apoptosis through cell cycle arrest .
Antimicrobial Activity
In addition to its anticancer properties, thiazole derivatives have also demonstrated antimicrobial effects. The compound's structure allows it to interact with bacterial membranes and inhibit essential cellular processes.
- Microbial Strains Tested : The compound has been evaluated against various strains, including Gram-positive and Gram-negative bacteria.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
These results suggest that the compound possesses moderate to good antimicrobial activity, making it a candidate for further development as an antibiotic agent .
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is often influenced by their structural features. Key findings regarding the SAR for this compound include:
- Electronegative Substituents : The presence of difluoromethyl groups enhances the lipophilicity and overall potency of the compound.
- Thiazole Ring : Essential for cytotoxic activity; modifications at specific positions can lead to increased efficacy against cancer cells.
- Methyl Group Positioning : The methyl group at position 4 of the phenyl ring contributes positively to the compound's activity .
Case Studies
Several case studies have highlighted the therapeutic potential of thiazole compounds similar to this compound.
-
Study on Anticancer Efficacy : A recent study demonstrated that a related thiazole derivative significantly inhibited tumor growth in vivo models when administered at specific dosages.
- Dosage : 50 mg/kg body weight
- Outcome : Tumor size reduced by approximately 40% compared to control groups.
- Antimicrobial Effectiveness : Research conducted on a series of thiazole compounds revealed that those with similar structural motifs exhibited effective inhibition against MRSA strains, showcasing their potential in treating resistant infections.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(4-(difluoromethyl)phenyl)-4-methylthiazole-5-carboxylic acid, and what reaction conditions optimize yield?
- Methodology : The compound can be synthesized via a multi-step protocol:
Cyclocondensation : React 4-(difluoromethyl)benzaldehyde with thiourea derivatives in the presence of iodine or other cyclizing agents to form the thiazole core .
Esterification : Protect the carboxylic acid group as an ethyl ester using ethanol and H₂SO₄ under reflux .
Hydrolysis : Hydrolyze the ester to the free carboxylic acid using NaOH in tetrahydrofuran (THF)/ethanol (1:1) at 60–70°C for 6–8 hours .
- Key Parameters : Yield optimization requires precise stoichiometric ratios (e.g., 1.2 equivalents of iodine) and anhydrous conditions to prevent side reactions.
Q. How can researchers characterize the physicochemical properties of this compound, and what analytical techniques are critical?
- Methodology :
- Purity Analysis : Use HPLC with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile gradient) to confirm >95% purity .
- Structural Confirmation : Employ H/C NMR (DMSO-d₆) and high-resolution mass spectrometry (HRMS) to verify molecular formula (C₁₂H₁₀F₂NO₂S) and substituent positions .
- Thermal Stability : Perform differential scanning calorimetry (DSC) to determine melting points (e.g., 201–203°C) and decomposition thresholds .
Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?
- Methodology :
- Enzyme Inhibition : Screen against xanthine oxidase (XO) using a spectrophotometric assay at 295 nm to monitor uric acid production, referencing Febuxostat (IC₅₀ ~3 nM) as a positive control .
- Cytotoxicity : Use MTT assays on HepG2 or HEK293 cells at concentrations ranging from 1–100 μM to assess viability .
Advanced Research Questions
Q. How does the difluoromethyl group influence the compound’s pharmacokinetics and target binding?
- Methodology :
- Computational Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to compare binding affinities of fluorinated vs. non-fluorinated analogs to XO’s active site. Fluorine’s electronegativity enhances hydrogen bonding with Arg880 and Thr1010 residues .
- Metabolic Stability : Assess hepatic microsomal stability (human/rat) using LC-MS/MS to quantify parent compound depletion over 60 minutes .
Q. How can structural modifications resolve contradictions in reported bioactivity data?
- Methodology :
- SAR Studies : Synthesize derivatives with variations in the phenyl (e.g., chloro, methoxy) or thiazole (e.g., methyl to ethyl) groups. Test in parallel assays to isolate substituent effects on IC₅₀ values .
- Crystallography : Solve X-ray structures of protein-ligand complexes (e.g., XO) to identify steric clashes or suboptimal dihedral angles (e.g., carboxyl-thiazole coplanarity ~0.7°) that reduce potency .
Q. What strategies mitigate solubility challenges in in vivo studies?
- Methodology :
- Salt Formation : Prepare sodium or potassium salts by reacting the carboxylic acid with NaOH/KOH in aqueous ethanol (pH 7.4) to enhance aqueous solubility (>5 mg/mL) .
- Nanoformulation : Encapsulate the compound in PEGylated liposomes (size: 100–150 nm) using thin-film hydration and characterize via dynamic light scattering (DLS) .
Q. How can computational methods predict off-target interactions or toxicity risks?
- Methodology :
- Pharmacophore Modeling : Use Schrödinger’s Phase to map essential interaction features and cross-screen against databases like ChEMBL for overlap with known toxicophores (e.g., hERG inhibition) .
- ADMET Prediction : Apply QSAR models in ADMET Predictor™ to estimate logP (2.8), plasma protein binding (>90%), and Ames test mutagenicity .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported IC₅₀ values across studies?
- Methodology :
- Assay Standardization : Replicate assays under uniform conditions (e.g., 25°C, pH 7.4, 0.1% DMSO) using a shared reference standard (e.g., Febuxostat) to calibrate results .
- Meta-Analysis : Aggregate data from ≥5 independent studies (n=3 replicates each) and apply ANOVA to identify outliers attributable to assay variability (p<0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
